N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide chemical structure and properties
N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide chemical structure and properties
An In-depth Technical Guide to N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, a heterocyclic compound incorporating a reactive acrylamide moiety. This molecule stands at the intersection of covalent inhibitor design and established medicinal chemistry scaffolds, making it a compound of significant interest for researchers in drug discovery and materials science. This document will detail its chemical structure, physicochemical properties, a robust synthesis protocol, and an expert perspective on its potential applications and reactivity.
Core Molecular Identity and Physicochemical Properties
N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide (also known as N-(5-methylisoxazol-3-yl)acrylamide) is a small molecule featuring a 5-methylisoxazole ring linked to an acrylamide functional group via an amide bond.[][2] The isoxazole ring is a well-established pharmacophore, while the acrylamide group serves as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles.[3]
Chemical Structure
The fundamental structure consists of a planar, five-membered isoxazole ring, which imparts specific electronic and conformational properties. The exocyclic amide bond's geometry and the vinyl group's reactivity are key determinants of the molecule's function.
Caption: Chemical structure of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide.
Physicochemical Data
A summary of the key computed and experimental properties of the molecule is presented below. These values are critical for designing experimental conditions, including solvent selection for reactions, purification, and biological assays.
| Property | Value | Source |
| CAS Number | 196403-11-9 | [] |
| Molecular Formula | C₇H₈N₂O₂ | [][2] |
| Molecular Weight | 152.15 g/mol | [][2] |
| Melting Point | 174-176°C | [2] |
| Boiling Point (Predicted) | 355.10°C at 760 mmHg | [2] |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)C=C | [] |
| InChI Key | InChI=1S/C7H8N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h3-4H,1H2,2H3,(H,8,9,10) | [] |
Synthesis and Purification Protocol
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is most efficiently achieved via a two-step process: first, the synthesis of the key intermediate, 3-amino-5-methylisoxazole, followed by its acylation with acryloyl chloride. This approach ensures high purity of the final product by isolating the stable amine precursor first.
Synthesis Workflow Overview
Caption: Two-part synthesis workflow for the target compound.
Part 1: Synthesis of 3-Amino-5-methylisoxazole
This precursor is a vital intermediate for many sulfa drugs and other biologically active molecules.[4][5] The following protocol is a robust method adapted from established literature, designed to avoid the formation of isomers.[6]
Materials:
-
Ethyl acetate
-
Acetonitrile
-
Lithium diisopropylamide (LDA) or similar strong base
-
2N Hydrochloric acid
-
p-Toluenesulfonyl hydrazide
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Anhydrous solvents (THF, Methanol)
Step-by-Step Protocol:
-
Acetyl Acetonitrile Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, cool a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) to below -30°C.
-
Add n-butyllithium dropwise to form LDA in situ. Allow the solution to stir and warm to room temperature for 30 minutes.
-
Re-cool the flask to -78°C and slowly add a solution of ethyl acetate and acetonitrile.
-
Allow the reaction to stir and warm to room temperature for 2 hours.
-
Quench the reaction by carefully adding 2N HCl until the pH is between 5 and 6. Extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude acetyl acetonitrile.[6]
-
Hydrazone Formation: Dissolve the crude acetyl acetonitrile in methanol and add p-toluenesulfonyl hydrazide. The molar ratio should be approximately 1:1.[6] Reflux the mixture for 2-3 hours until TLC indicates the consumption of the starting material. Cool the mixture and collect the precipitated hydrazone product by filtration.
-
Cyclization to 3-Amino-5-methylisoxazole: Suspend the hydrazone intermediate and hydroxylamine hydrochloride in a suitable solvent like THF.[6]
-
Add an excess of a base, such as potassium carbonate (approximately 2.5-3 equivalents relative to hydroxylamine HCl), and heat the reaction to 65-90°C.[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-methylisoxazole.[7]
Part 2: Acylation to Form the Final Product
This is a standard Schotten-Baumann-type reaction. The key is to use anhydrous conditions to prevent the hydrolysis of the highly reactive acryloyl chloride.
Materials:
-
3-Amino-5-methylisoxazole (from Part 1)
-
Acryloyl chloride[8]
-
Anhydrous Dichloromethane (DCM) or THF
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 1.0 equivalent of 3-amino-5-methylisoxazole in anhydrous DCM in a flask under a nitrogen atmosphere. Add 1.2 equivalents of triethylamine and cool the solution to 0°C in an ice bath.
-
Acryloyl Chloride Addition: Add 1.1 equivalents of acryloyl chloride dropwise to the stirred solution. Causality Note: Slow, cooled addition is crucial to control the exotherm of the acylation and prevent polymerization of the acryloyl chloride.
-
Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC, observing the disappearance of the amine starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide as a solid.[9]
Chemical Reactivity and Scientific Applications
The dual-functionality of this molecule—a stable heterocyclic core and a reactive covalent "warhead"—makes it a compelling tool for chemical biology and drug discovery.
The Role of the Acrylamide Moiety
The acrylamide group is an electrophilic α,β-unsaturated carbonyl system. It is a well-known Michael acceptor, making it susceptible to nucleophilic attack by soft nucleophiles like the thiol group of cysteine residues in proteins.
-
Covalent Inhibition: This reactivity is the cornerstone of its potential use in targeted covalent inhibitors. By forming a stable, irreversible bond with a specific cysteine residue in a target protein's active site, a drug can achieve prolonged pharmacodynamic effects and high potency.[3] This strategy has been successfully employed in FDA-approved drugs like afatinib and ibrutinib.[3]
-
Improving Drug-like Properties: Research has shown that incorporating an acrylamide group can, perhaps counterintuitively, improve properties like aqueous solubility and membrane permeability compared to non-covalent analogues. This is a significant advantage in developing orally bioavailable drugs, particularly those targeting the central nervous system.[3]
The Isoxazole Scaffold
The 5-methylisoxazole ring is not merely a linker; it is a privileged scaffold in medicinal chemistry.
-
Bioisostere and Pharmacophore: It acts as a bioisostere for other aromatic or amide groups, helping to fine-tune a molecule's steric and electronic profile for optimal target engagement.
-
Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, which can contribute to a favorable pharmacokinetic profile.
-
Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[10]
Potential Research Applications
-
Kinase Inhibitor Development: As a starting point for developing novel covalent inhibitors targeting kinases with accessible cysteine residues near the ATP-binding pocket.
-
Chemical Probe Synthesis: For use in activity-based protein profiling (ABPP) to identify novel drug targets or map enzyme activity in complex biological systems.
-
Polymer and Materials Science: The vinyl group can participate in radical polymerization, making the molecule a functional monomer for creating smart polymers or hydrogels with specific recognition capabilities imparted by the isoxazole group.[11]
Analytical Characterization
To validate the successful synthesis and purity of the compound, a combination of spectroscopic methods should be employed. Below are the expected spectral characteristics.
| Technique | Expected Observations |
| ¹H NMR | Vinyl Protons: Three distinct signals in the δ 5.5-6.5 ppm range, showing characteristic doublet of doublets (dd) or multiplet splitting patterns.Amide Proton (N-H): A broad singlet typically observed between δ 8.0-10.0 ppm.Isoxazole Proton (C-H): A sharp singlet around δ 6.0-6.5 ppm.Methyl Protons (CH₃): A sharp singlet around δ 2.4-2.6 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the δ 160-170 ppm range.Vinyl Carbons (C=C): Two signals between δ 125-135 ppm.Isoxazole Ring Carbons: Signals typically found in the δ 95-170 ppm range.Methyl Carbon (CH₃): A signal in the upfield region, δ 10-15 ppm. |
| FT-IR (ATR) | N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.C=O Stretch (Amide I): A strong, sharp peak around 1660 cm⁻¹.N-H Bend (Amide II): A medium peak around 1540 cm⁻¹.C=C Stretch (Vinyl): A medium peak around 1620 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 153.06 |
Safety and Handling
Acrylamide and its derivatives are classified as potentially toxic and reactive compounds.[12]
-
Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
-
Toxicity: Acrylamide is a known neurotoxin and is considered a probable human carcinogen.[12] While the toxicity of this specific derivative is not characterized, it should be handled with extreme care, assuming it possesses similar hazards.
-
Reactivity: The compound is a Michael acceptor and can react with biological nucleophiles. Avoid inhalation of dust and skin contact.
Conclusion
N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is a strategically designed molecule with significant potential for advanced research applications. Its straightforward synthesis, combined with the valuable chemical properties of its isoxazole and acrylamide components, makes it an attractive building block for creating sophisticated chemical probes, covalent inhibitors, and novel functional materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and thoughtfully apply this compound in their scientific endeavors.
References
- Vertex AI Search. CAS 196403-11-9 N-(5-Methyl-1,2-oxazol-3-yl)prop-2-enamide. Accessed January 16, 2026.
- Taylor & Francis Online.
- Google Patents. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole. Accessed January 16, 2026.
- Google Patents. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. Accessed January 16, 2026.
- ChemicalBook. 3-Amino-5-methylisoxazole synthesis. Accessed January 16, 2026.
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Accessed January 16, 2026.
- Labsolu.ca. N-(5-methylisoxazol-3-yl)acrylamide. Accessed January 16, 2026.
- The Royal Society of Chemistry. Table of contents. Accessed January 16, 2026.
- PubMed Central (PMC). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Accessed January 16, 2026.
- National Center for Biotechnology Information. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Accessed January 16, 2026.
- National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}. Accessed January 16, 2026.
- PubMed. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Published August 9, 2016.
- PubMed. Poly(N-acryl amino acids): a new class of biologically active polyanions. Accessed January 16, 2026.
- ResearchGate. Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Published August 10, 2025.
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